1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Rho-kinase inhibition Enzymatic assay Serine-threonine kinase

Selective Rho-kinase inhibitor with 5.6-fold improved potency (ED50 0.8 μM) over unsubstituted analogs. Validated in cerebral vasospasm models at 1 mg/kg IV with preserved hemodynamics. Serves as certified Fasudil Impurity O reference standard under ISO17034 for QC and stability studies. Ideal for ROCK2 assays (IC50 0.5 μM) and SAR profiling.

Molecular Formula C14H16ClN3O2S
Molecular Weight 325.8 g/mol
CAS No. 105628-70-4
Cat. No. B023767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
CAS105628-70-4
Synonyms1-[(1-Chloro-5-isoquinolinyl)sulfonyl]hexahydro-1H-1,4-diazepine; 
Molecular FormulaC14H16ClN3O2S
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl
InChIInChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2
InChIKeyCMDBORFMLULSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS 105628-70-4): Chemical Identity and Baseline Properties for Procurement


1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS 105628-70-4) is a substituted isoquinolinesulfonyl compound with the molecular formula C14H16ClN3O2S and a molecular weight of 325.8 g/mol [1]. It is a small-molecule Rho-kinase (ROCK) inhibitor and vasodilator, belonging to the fasudil-derived chemical series [2]. The compound is also recognized as a fasudil impurity (Fasudil Impurity O/33) in pharmaceutical quality control contexts [3]. It exists as an off-white to light yellow solid with a melting point of 93-95°C and is hygroscopic, requiring storage under inert atmosphere with refrigeration .

Why 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine Cannot Be Simply Substituted by Fasudil or Other In-Class Analogs


The Rho-kinase inhibitor class exhibits substantial structural heterogeneity that translates into divergent potency, selectivity, and pharmacokinetic profiles. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine differs from fasudil (HA-1077) by a single chloro substitution at the 1-position of the isoquinoline ring, which alters both its enzymatic inhibition characteristics and its functional smooth muscle relaxant potency [1]. Hydroxyfasudil, the active in vivo metabolite of fasudil, demonstrates a different potency profile that does not directly reflect the parent compound's intrinsic activity [2]. Even within the same chemical scaffold, variations in the homopiperazine vs. piperazine moiety and substitution patterns yield distinct ED50 values in vascular relaxation assays and differential selectivity against off-target kinases such as PKA, PKC, and MLCK [3]. Generic substitution without empirical validation therefore risks compromised experimental reproducibility and misinterpretation of structure-activity relationships.

Quantitative Differential Evidence for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine vs. Closest Analogs


ROCK2 Inhibitory Potency vs. Fasudil (HA-1077): Comparable IC50 Values with Distinct Structural Scaffold

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine inhibits human ROCK2 catalytic domain with an IC50 of 500 nM (0.5 μM) in an HTRF assay [1]. This potency is comparable to fasudil (HA-1077), which exhibits a ROCK2 IC50 of 1.9 μM in some assay systems . The 1-chloro substitution on the isoquinoline ring distinguishes this compound structurally from fasudil, offering a distinct chemical handle for SAR studies while maintaining similar ROCK2 inhibitory activity.

Rho-kinase inhibition Enzymatic assay Serine-threonine kinase

Vascular Smooth Muscle Relaxation: ED50 Comparison vs. Unsubstituted Analog

In vascular smooth muscle relaxation assays using isolated porcine coronary artery strips, 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine achieved 50% relaxation at an ED50 of 0.8 μM [1]. This represents a marked improvement in functional potency compared to the unsubstituted parent compound 1-(5-isoquinolinesulfonyl)homopiperazine, which exhibited an ED50 of 4.5 μM [2] under identical experimental conditions.

Vasodilation Ex vivo tissue assay Cardiovascular pharmacology

Metabolic Stability and Prodrug Differentiation: Intrinsic Activity vs. Hydroxyfasudil

Hydroxyfasudil, the active metabolite of fasudil formed through in vivo hydroxylation, demonstrates improved ROCK inhibitory activity (ROCK1 IC50 = 0.12 μM; ROCK2 IC50 = 0.17 μM) relative to fasudil . However, hydroxyfasudil suffers from rapid metabolization, weak lipotropism, and poor blood-brain barrier (BBB) penetration, necessitating prodrug derivatization for therapeutic utility [1]. In contrast, 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine is an unsubstituted parent compound without the metabolic instability associated with the hydroxylated metabolite. Its intrinsic ED50 of 0.8 μM reflects the activity of the stable parent scaffold, not a transient metabolite [2].

Pharmacokinetics Metabolism Blood-brain barrier penetration

Potency Differential vs. Y-27632: ROCK2 Inhibition Comparison

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine inhibits ROCK2 with an IC50 of 500 nM [1]. In comparison, Y-27632, a widely used ATP-competitive ROCK inhibitor in stem cell and tissue culture applications, exhibits a ROCK2 IC50 of 800 nM and a ROCK2 Ki of approximately 300 nM depending on the assay format [2]. The isoquinolinesulfonyl scaffold represents a distinct chemotype from the 4-aminopyridine-based Y-27632, offering a valuable orthogonal tool for confirming ROCK-dependent phenotypes without shared off-target liabilities.

Rho-kinase inhibition Selectivity profiling Stem cell research

Therapeutic Differentiation: Cerebral Vasospasm Efficacy Without Systemic Hypotension

In a two-hemorrhage canine model of delayed cerebral vasospasm, 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine administered intravenously at 1 mg/kg twice daily for 7 days suppressed angiographic vasospasm without significantly affecting systemic blood pressure [1]. This cerebrovascular selectivity represents a key therapeutic advantage over non-selective vasodilators that induce dose-limiting systemic hypotension. In contrast, fasudil exhibits a broader inhibitory profile against PKA (IC50 = 4.58 μM), PKC (IC50 = 12.30 μM), and PKG (IC50 = 1.65 μM), which may contribute to off-target effects .

Delayed cerebral vasospasm Subarachnoid hemorrhage Vascular selectivity

Optimal Research and Procurement Applications for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine


In Vitro ROCK2 Enzymatic Inhibition Studies Requiring a Structurally Distinct Inhibitor

This compound is ideally suited for enzymatic assays targeting ROCK2, where an IC50 of 0.5 μM provides comparable potency to Y-27632 (IC50 = 0.8 μM) but from a distinct isoquinolinesulfonyl chemotype [1]. Researchers conducting kinase selectivity profiling or SAR studies can use this compound to confirm that observed phenotypes are ROCK2-dependent rather than scaffold-specific. The 1-chloro substitution offers a chemical handle not present in fasudil or hydroxyfasudil, enabling chemical biology applications such as photoaffinity labeling or bioconjugation.

Ex Vivo Vascular Pharmacology: Isolated Tissue Bath Studies of Smooth Muscle Relaxation

The demonstrated ED50 of 0.8 μM in porcine coronary artery relaxation assays [1] makes this compound a potent tool for ex vivo vascular studies. Compared to the unsubstituted analog (ED50 = 4.5 μM), the 5.6-fold potency improvement allows researchers to use lower compound concentrations, minimizing solubility issues and potential off-target effects on tissue viability. This is particularly valuable for studies of calcium sensitization, myosin light chain phosphorylation, and ROCK-mediated vascular contractility.

In Vivo Cerebral Vasospasm Models Requiring Cerebrovascular Selectivity

For researchers employing the two-hemorrhage canine model or other preclinical models of delayed cerebral vasospasm following subarachnoid hemorrhage, this compound has demonstrated efficacy at 1 mg/kg IV without significantly affecting systemic blood pressure [1]. This cerebrovascular-selective profile distinguishes it from less selective vasodilators and makes it the compound of choice for studies where maintaining stable systemic hemodynamics is critical for data interpretation.

Pharmaceutical Quality Control: Fasudil Impurity Reference Standard

This compound is officially designated as Fasudil Impurity O (also known as Fasudil Impurity 33) and is commercially available as a certified reference standard under ISO17034 [1]. Analytical laboratories performing HPLC purity testing, stability studies, or forced degradation analysis of fasudil drug substance or drug product require this compound for method validation, system suitability testing, and impurity quantification. Its melting point (93-95°C) and hygroscopic nature [2] are critical parameters for proper storage and handling in regulated QC environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.